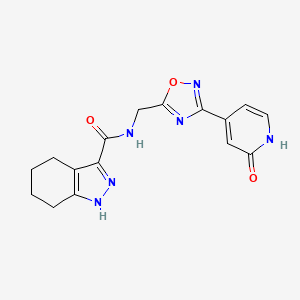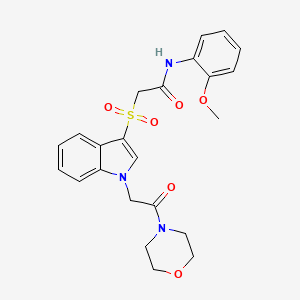
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide, also known as JNJ-31020028, is a novel and selective antagonist of the dopamine D3 receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
1. Anti-Acetylcholinesterase Activity
A study on piperidine derivatives, closely related to the compound , demonstrated significant anti-acetylcholinesterase (anti-AChE) activity. These derivatives were synthesized and evaluated, with certain substitutions leading to increased activity. One derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, showed extremely potent inhibition of acetylcholinesterase, making it a candidate for antidementia agent development (Sugimoto et al., 1990).
2. Synthesis and Bioactivity of Benzamides and Metal Complexes
Research involving the synthesis of benzamides and their metal complexes, including piperidine derivatives, was conducted to explore their structural features and bioactivity. These compounds showed promising in vitro antibacterial activity against various bacterial strains. Copper complexes, in particular, exhibited higher activities compared to the free ligands (Khatiwora et al., 2013).
3. Synthesis of Piperidines for Therapeutic Applications
A formal hetero-ene reaction involving amino acid derivatives was used to synthesize trisubstituted piperidines. The product distribution and diastereoselectivity of these compounds varied based on the type of Lewis acid and nitrogen-protecting group used. This research provides valuable insights into the synthesis of piperidines, which can be applied in the development of various therapeutic agents (Laschat et al., 1996).
4. Neuroleptic Activity of Benzamides
The synthesis and evaluation of benzamides, including those with piperidine structures, for neuroleptic activity were investigated. These compounds were assessed for their potential as neuroleptics, with some showing inhibitory effects on apomorphine-induced behavior in rats. This research could contribute to the development of new treatments for psychosis (Iwanami et al., 1981).
5. Synthesis of Piperidine Derivatives for Colorimetric Sensing
Research on the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, similar to the compound , revealed their potential in colorimetric sensing of fluoride anions. This capability, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, highlights the application of these compounds in chemical sensing technologies (Younes et al., 2020).
Eigenschaften
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-2-27-19-8-4-3-7-18(19)21(26)24-15-16-9-12-25(13-10-16)20-17(14-22)6-5-11-23-20/h3-8,11,16H,2,9-10,12-13,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGWZUNKWBUNGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2726009.png)


![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1-pyridin-4-ylethyl)amino]acetamide](/img/structure/B2726016.png)





![[(8-Oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]acetonitrile](/img/structure/B2726024.png)



